(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride

Enzymology Protease Inhibition Aminopeptidase Assays

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (Leu-CMK·HCl) is a single (S)-enantiomer chloromethyl ketone with verified ≥95% purity. Unlike broad-spectrum inhibitors such as E-64 or leupeptin, Leu-CMK selectively targets cathepsin H (IC50 6.6 µM) while minimizing off-target inhibition of cathepsins B and L — critical for lysosomal protease activity assays and antigen processing studies. Its reversible inhibition of Aeromonas aminopeptidase (Ki 0.67 µM, 27-fold more potent than methyl ketone analogs) enables precise mechanistic enzymology without permanent enzyme inactivation. As a chiral building block, the (S)-enantiomer delivers up to 99:1 dr in HIV protease inhibitor (e.g., Atazanavir) synthesis. Choose Leu-CMK for target specificity and stereochemical integrity that generic inhibitors cannot match.

Molecular Formula C7H15Cl2NO
Molecular Weight 200.10 g/mol
Cat. No. B15598371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride
Molecular FormulaC7H15Cl2NO
Molecular Weight200.10 g/mol
Structural Identifiers
InChIInChI=1S/C7H14ClNO.ClH/c1-5(2)3-6(9)7(10)4-8;/h5-6H,3-4,9H2,1-2H3;1H/t6-;/m0./s1
InChIKeyDRZZRBOLWKRHPF-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride: A Chiral Chloromethyl Ketone Protease Inhibitor


(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (CAS 54518-92-2), commonly referred to as L-Leucine chloromethyl ketone (Leu-CMK) or H-Leu-CMK·HCl, is a leucine-derived amino acid analog featuring a C-terminal chloromethyl ketone warhead . The compound is synthesized as a single (S)-enantiomer, with a molecular formula of C₇H₁₅Cl₂NO and a molecular weight of 200.11 g/mol . It functions as an active site-directed, irreversible inhibitor of serine and cysteine proteases, with demonstrated activity against cathepsin H, Aeromonas aminopeptidase, and other chymotrypsin-like enzymes . Beyond its biochemical applications, Leu-CMK serves as a versatile chiral synthon in the synthesis of pharmaceutical intermediates, including those for HIV protease inhibitors [1].

Why Generic Protease Inhibitors Cannot Substitute for (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride in Targeted Applications


Chloromethyl ketones (CMKs) exhibit profound differences in target selectivity, inhibitory potency, and reaction mechanism depending on their amino acid recognition element. Substituting Leu-CMK with analogs such as TLCK, TPCK, or Phe-CMK is not functionally equivalent. For instance, while TLCK and TPCK target trypsin-like and chymotrypsin-like serine proteases, respectively [1], Leu-CMK preferentially inhibits cysteine proteases like cathepsin H and specific aminopeptidases [2]. Even among leucine-derived inhibitors, potency varies dramatically; Leu-CMK demonstrates a Ki of 0.67 µM against Aeromonas aminopeptidase, which is 27-fold more potent than leucine methyl ketone (Ki = 18 µM) and 250-fold more potent than the succinimido derivative (Ki = 170 µM) [3]. Furthermore, the stereochemistry is critical—only the (S)-enantiomer maintains the proper spatial orientation for active site recognition . Therefore, experimental outcomes are tightly coupled to the precise chemical identity of the inhibitor employed.

Quantitative Differentiation of (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride Against Comparator Compounds


Superior Inhibition of Aeromonas Aminopeptidase Compared to Other Leucine-Derived Ketones

In a direct kinetic study of Aeromonas aminopeptidase, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (Leu-CMK) exhibited a competitive inhibition constant (Ki) of 0.67 µM. This potency is 27-fold greater than that of its methyl ketone counterpart, leucine methyl ketone (Ki = 18 µM), and 250-fold greater than the succinimido derivative (Ki = 170 µM). However, it is 3.4-fold less potent than the bromomethyl ketone analog, leucine bromomethyl ketone (Ki = 0.20 µM) [1]. This demonstrates that the halogen moiety significantly modulates binding affinity, with chlorine providing an intermediate potency profile relative to hydrogen and bromine.

Enzymology Protease Inhibition Aminopeptidase Assays

Potent Inhibition of Cathepsin H with Low Micromolar IC50

Against the cysteine protease cathepsin H, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (Leu-CMK) demonstrates an IC50 of 6.6 µM at pH 5.5 and 2°C [1]. While direct head-to-head comparisons with other inhibitors in the same assay are not available, this value is consistent with its described role as the strongest known inhibitor of cathepsin H's aminopeptidase and endopeptidase activities, surpassing the commonly used inhibitor leupeptin in potency [2]. In contrast, cathepsin H is largely insensitive to other inhibitors; for example, it exhibits an IC50 greater than 30 µM for certain caspase inhibitors [3]. This selectivity profile is critical for distinguishing cathepsin H activity from other lysosomal cysteine proteases like cathepsins B and L.

Cysteine Proteases Cathepsin Inhibition Lysosomal Enzymology

Differential Activity in Cellular Lipid Synthesis Stimulation Relative to TLCK

In an ex vivo locust fat body model, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride (Leu-CMK) stimulates lipid synthesis in a manner similar to phenylalanine chloromethyl ketone (Phe-CMK), but its activity profile differs from that of Nα-tosyl-L-lysine chloromethyl ketone (TLCK). Specifically, TLCK stimulates lipid synthesis and reverses the inhibitory effects of adipokinetic hormone-I (AKH-I) at effective concentrations of 0.2-1.0 mM [1]. Leu-CMK and Phe-CMK exhibit similar stimulatory effects, but unlike TLCK, their activity is not abrogated by the tosyl group, suggesting that the recognition element (leucine vs. tosyl-lysine) dictates distinct biological pathways . Quantitative lipid synthesis rates were not reported, limiting the strength of this comparison.

Metabolic Research Lipid Synthesis Insulin-Mimetic Activity

Chiral Purity and Enantiomeric Integrity Essential for HIV Protease Inhibitor Synthesis

(S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride serves as a key chiral intermediate in the diastereoselective synthesis of HIV protease inhibitors such as Atazanavir. In a reported process, the coupling of N-(methoxycarbonyl)-L-tert-leucine acylated benzyl hydrazine with a chloromethyl ketone intermediate (structurally related to Leu-CMK) via an S_N2 reaction proceeds with high diastereoselectivity (up to 99:1 dr) when a tethered rhodium catalyst is employed [1]. While this specific study utilized a different α-aminochloroketone, the requirement for a single (S)-enantiomer is absolute; racemic or (R)-enantiomer impurities would compromise the stereochemical outcome of the reduction step [2]. The compound is commercially available with ≥98% purity .

Medicinal Chemistry HIV Protease Inhibitors Chiral Synthon

Validated Research Applications for (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride Based on Quantitative Evidence


Selective Inhibition of Cathepsin H in Lysosomal Protease Profiling

Given its demonstrated IC50 of 6.6 µM against cathepsin H at pH 5.5 and its superior potency relative to leupeptin [1], (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is ideally suited for studies requiring selective inhibition of this specific cysteine protease. In experiments where off-target inhibition of cathepsins B and L must be minimized, Leu-CMK provides a more targeted tool than broad-spectrum inhibitors like E-64 or leupeptin [2]. This is particularly valuable in lysosomal protease activity assays and in investigations of cathepsin H's role in antigen processing and extracellular matrix degradation [1].

Mechanistic Studies of Aminopeptidase Enzymology Using a Potent Competitive Inhibitor

With a Ki of 0.67 µM against Aeromonas aminopeptidase, Leu-CMK is 27-fold more potent than its methyl ketone analog, making it a superior choice for competitive inhibition studies [3]. Because inhibition is reversible under these assay conditions (no active site alkylation occurs), the compound can be used to probe enzyme kinetics, substrate binding, and active site geometry without permanent enzyme inactivation. This property is essential for detailed mechanistic enzymology and for screening assays where reversible binding is preferred [3].

Synthesis of HIV Protease Inhibitor Intermediates Requiring High Diastereoselectivity

As a chiral chloromethyl ketone building block, (S)-3-Amino-1-chloro-5-methylhexan-2-one hydrochloride is a critical intermediate in the multi-step synthesis of HIV protease inhibitors such as Atazanavir [4]. The single (S)-enantiomer is essential for achieving the high diastereoselectivity (up to 99:1 dr) required in subsequent reduction steps [5]. Procurement of Leu-CMK with verified enantiomeric purity (≥98%) ensures that downstream synthetic steps proceed with optimal stereocontrol, maximizing yield and minimizing the formation of diastereomeric impurities that are costly to separate .

Investigating Insulin-Mimetic Lipid Synthesis Pathways in Metabolic Research

In ex vivo models of lipid metabolism, Leu-CMK stimulates lipid synthesis in a manner distinct from tosyl-containing inhibitors like TLCK, making it a valuable tool for dissecting insulin-mimetic signaling pathways [6]. By comparing the effects of Leu-CMK with those of Phe-CMK and TLCK, researchers can delineate the structural determinants of insulin-like activity in insect fat body and potentially in mammalian adipocyte models. This application is supported by class-level evidence showing differential activity based on the amino acid recognition element [6].

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